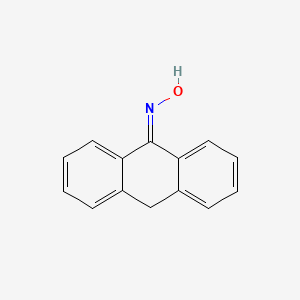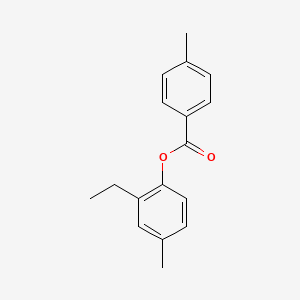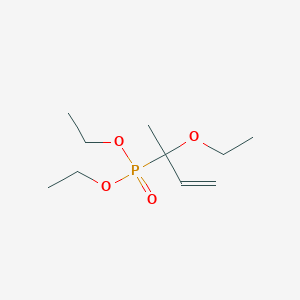
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid ester functional group, which imparts unique chemical properties to these compounds. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . Industrial production often employs these methods due to their efficiency and scalability.
Análisis De Reacciones Químicas
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions: Typical reagents include triflic anhydride for chemoselective activation and various chlorinating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: The compound’s resistance to hydrolysis makes it useful in the development of pharmaceuticals.
Industry: It is employed in the synthesis of various bioactive products and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl (2-ethoxybut-3-en-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biological molecules, influencing their activity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl 3-butenylphosphonate: Similar in structure but differs in the position of the ethoxy group.
Diethyl (3-bromopropyl)phosphonate: Contains a bromine atom, which imparts different reactivity.
Diethyl (2-oxobutyl)phosphonate: Contains a ketone group, leading to different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
92509-28-9 |
|---|---|
Fórmula molecular |
C10H21O4P |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-3-ethoxybut-1-ene |
InChI |
InChI=1S/C10H21O4P/c1-6-10(5,12-7-2)15(11,13-8-3)14-9-4/h6H,1,7-9H2,2-5H3 |
Clave InChI |
DNZMLSLIICHNGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C=C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



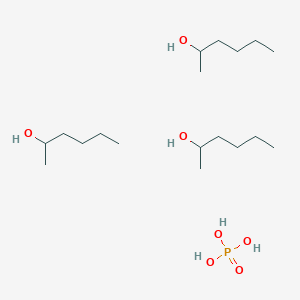
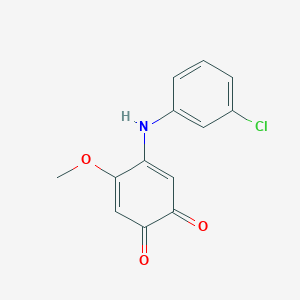
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
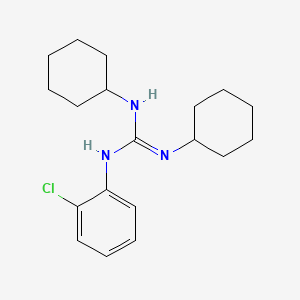
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
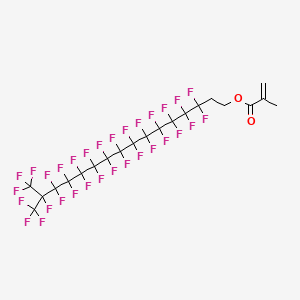
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
